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Compound of Interest

Compound Name: 2-Methyl-DL-tyrosine

CAS No.: 96646-27-4

Cat. No.: B1609169

Get Quote

Executive Summary & Disambiguation
2-Methyl-DL-tyrosine, systematically known as

-Methyl-DL-tyrosine (AMPT) or Metyrosine, is a seminal tool compound in neuropharmacology.
It functions as a competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in
catecholamine biosynthesis.[1][2][3][4][5]

Scientific Disambiguation:

Target Compound: 2-Methyl-DL-tyrosine (CAS: 658-48-0). This refers to the methylation at

the

-carbon of the alanine side chain.

Active Isomer: The L-isomer is the biologically active inhibitor. The DL-racemate is frequently

used in research for cost-efficiency, but researchers must account for the 50% inactive D-

isomer load, which may compete for transport (LAT1) without inhibiting the enzyme.
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Confusion Risk: Do not confuse with ring-methylated analogs (e.g., 2,6-dimethyl-

tyrosine/Dmt) used in opioid peptide stabilization.

This guide outlines the rigorous replication of AMPT’s key finding: the dose-dependent ablation

of L-DOPA synthesis and subsequent dopamine depletion.

Comparative Analysis: AMPT vs. Alternatives
In experimental design, the choice of inhibitor dictates the kinetic profile and downstream

effects. The table below contrasts AMPT with its primary alternatives.

Feature
2-Methyl-DL-

tyrosine

(AMPT)

3-Iodo-L-

tyrosine
Reserpine

L-Tyrosine

(Control)

Mechanism

Competitive

Inhibitor of TH

(vs. Tyrosine)

Competitive

Inhibitor of TH

(Potent)

VMAT Blocker

(Depletes

vesicles)

Substrate

(Precursor)

Target Step

Rate-limiting step

(Tyr

L-DOPA)

Rate-limiting step

(Tyr

L-DOPA)

Storage/Release N/A

Potency (Ki)
Moderate (

M range)
High (nM range)

N/A (Different

target)
N/A

Reversibility Reversible Reversible
Irreversible (slow

recovery)
N/A

Key Application

Chronic

depletion

models;

Pheochromocyto

ma

Acute, high-

potency inhibition

Vesicular

leakage studies

Baseline

normalization

Cellular Entry
LAT1 Transporter

(Active)
LAT1 Transporter

Passive/Lipophili

c
LAT1 Transporter
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Senior Scientist Insight:

While 3-Iodo-L-tyrosine is a more potent inhibitor in vitro, AMPT is preferred for in vivo or whole-

cell replication studies because its pharmacokinetic profile and transport kinetics are better

characterized, allowing for sustained intracellular depletion of dopamine without the rapid

toxicity associated with iodinated compounds.

Mechanistic Visualization
The following diagram illustrates the Catecholamine Biosynthesis pathway and the precise

intervention point of 2-Methyl-DL-tyrosine.
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Caption: 2-Methyl-DL-tyrosine competitively inhibits Tyrosine Hydroxylase, blocking the

conversion of L-Tyrosine to L-DOPA.

Experimental Protocols for Replication
To validate the efficacy of 2-Methyl-DL-tyrosine, we utilize a dual-phase approach: Enzymatic

Kinetics (Cell-free) and Functional Depletion (Cell-based).
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Protocol A: In Vitro Tyrosine Hydroxylase Inhibition
Assay
Objective: Determine the IC50 of 2-Methyl-DL-tyrosine against recombinant TH.

Materials:

Recombinant Human Tyrosine Hydroxylase (hTH).

Substrate: L-Tyrosine (

).

Cofactor: Tetrahydrobiopterin (

,

).

Inhibitor: 2-Methyl-DL-tyrosine (Serial dilution:

).

Detection: HPLC-ECD (Electrochemical Detection) or Fluorescence plate reader (if using

DOPA-responsive fluorophores).

Workflow:

Buffer Prep: Prepare 50 mM MES buffer (pH 6.0) with catalase and sheep liver

dihydropteridine reductase (to regenerate

).

Incubation: Mix hTH + 2-Methyl-DL-tyrosine +

+ Fe(II). Incubate for 5 min at 37°C.

Initiation: Add L-Tyrosine to start the reaction.

Reaction: Incubate for 15 minutes at 37°C.
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Termination: Stop reaction with 0.1 M Perchloric Acid (PCA) containing sodium metabisulfite

(antioxidant).

Quantification: Centrifuge (14,000 x g, 10 min). Inject supernatant into HPLC-ECD. Measure

L-DOPA peak area.

Validation Criteria:

Control: Uninhibited reaction must show linear L-DOPA accumulation.

Replication Target: The IC50 for the DL-racemate should be approximately 2x the IC50 of the

pure L-isomer (typically

for L-isomer, so

for DL).

Protocol B: Cellular Dopamine Depletion (PC12 Model)
Objective: Replicate the physiological depletion of dopamine in a catecholaminergic cell line.

Materials:

PC12 Cells (Rat Pheochromocytoma).

Culture Media: DMEM + 10% Horse Serum + 5% FBS.

Treatment: 2-Methyl-DL-tyrosine (1 mM, 2 mM, 4 mM).

Workflow:

Seeding: Seed PC12 cells at

cells/well in 6-well plates. Allow 24h adhesion.

Treatment: Replace media with fresh media containing 2-Methyl-DL-tyrosine.

Note: Because the DL-form is used, higher concentrations (mM range) are often required

to outcompete high intracellular tyrosine levels compared to cell-free assays.
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Time Course: Harvest cells at 6h, 12h, and 24h.

Lysis: Wash with PBS. Lyse in 0.1 M Perchloric Acid (PCA) + EDTA.

Sonication & Spin: Sonicate briefly on ice. Centrifuge at 15,000 x g for 15 min at 4°C.

Analysis: Analyze supernatant via HPLC-ECD for Dopamine levels. Normalize to total protein

content (BCA assay on pellet).

Self-Validating Logic:

Negative Control: Untreated cells must maintain stable Dopamine/Protein ratios.

Positive Control: Cells treated with Reserpine (vesicle depleter) should show rapid depletion

(<2h), whereas AMPT (synthesis inhibitor) shows gradual depletion consistent with the

turnover rate of stored dopamine vesicles (

).

Troubleshooting & Data Interpretation
Observation Potential Cause Corrective Action

No Inhibition (In Vitro)
Oxidation of

cofactor

Ensure

is prepared fresh in

DTT/Ascorbic acid.

No Depletion (Cellular) Inactive D-isomer competition

Verify you are using 2x

concentration if using DL-mix

vs L-pure.

High Cell Toxicity Off-target effects of DL-isomer

Switch to pure

-Methyl-L-tyrosine or reduce

duration (<24h).

Peak Overlap (HPLC) Metabolite interference

Adjust mobile phase pH

(typically 3.0-4.0) or ion-pairing

agent (OSA).
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Graphviz Workflow: Experimental Logic
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Caption: Decision tree for selecting the appropriate validation method for 2-Methyl-DL-
tyrosine activity.
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PubChem Compound Summary.Metyrosine (alpha-Methyl-DL-tyrosine). National Center for

Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609169?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

